molecular formula C19H30N2O2 B2810232 Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate CAS No. 1365159-45-0

Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

Cat. No. B2810232
CAS RN: 1365159-45-0
M. Wt: 318.461
InChI Key: OYPYUURVQSHFKL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate, commonly known as TBMEC, is a compound that belongs to the class of carbamates. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. TBMEC has gained significant attention in the scientific community due to its potential applications in several fields, including medicine, agriculture, and material science.

Scientific Research Applications

Molecular Structure and Hydrogen Bond Connectivity

The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derivatives of L-serine, exhibit layered structures with consistent intermolecular hydrogen-bond connectivity, despite variations in substituents. These compounds demonstrate the fundamental molecular interactions and packing patterns, highlighting their potential in understanding molecular assembly and design (Howie et al., 2011).

Synthesis and Crystallographic Analysis

The synthesis and crystallographic analysis of various derivatives of tert-butyl ethylcarbamate compounds reveal their molecular structures and potential applications in the field of organic synthesis. This includes the synthesis of unknown diketopiperazines and their crystal structure determination, offering insights into their molecular configurations and potential uses in drug development and other scientific applications (Liu et al., 2012), (Zhao et al., 2017).

Hydrogen Bond Networks and Molecular Assemblies

The study of carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate provides valuable information on their crystal structures, hydrogen bond interactions, and molecular assemblies. These insights are crucial for understanding the molecular basis of these compounds and their potential applications in various scientific fields (Das et al., 2016).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates and similar compounds have been identified as essential building blocks in organic synthesis. Their ease of preparation and transformation into N-(Boc)hydroxylamines and other derivatives highlights their significance in the development of new synthetic methodologies and their potential applications in creating complex organic molecules (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[2-(1-benzylpiperidin-4-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20-12-9-16-10-13-21(14-11-16)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPYUURVQSHFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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